molecular formula C12H17NO B1528473 (3-Benzylpyrrolidin-3-yl)methanol CAS No. 1491496-55-9

(3-Benzylpyrrolidin-3-yl)methanol

Cat. No. B1528473
M. Wt: 191.27 g/mol
InChI Key: ZDDYYFFDCHUYMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is (3-benzyl-3-pyrrolidinyl)methanol . The InChI code for this compound is 1S/C12H17NO/c14-10-12(6-7-13-9-12)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) explored the use of a ligand similar to (3-Benzylpyrrolidin-3-yl)methanol in catalyzing Huisgen 1,3-dipolar cycloadditions. The ligand, when combined with CuCl, showed effectiveness in catalyzing these cycloadditions under mild conditions, indicating a potential application in organic synthesis processes (Ozcubukcu et al., 2009).

Role in Methanol Conversion Processes

Schulz (2010) investigated the deactivation of acidic zeolite catalysts during methanol conversion. This research offers insights into how molecules similar to (3-Benzylpyrrolidin-3-yl)methanol could be implicated in the conversion of methanol in catalytic processes, particularly in the formation of various hydrocarbons (Schulz, 2010).

Use in Direct C–C Coupling of Methanol

Moran et al. (2011) described a process where methanol, using an iridium catalyst, engages in C–C coupling with allenes to produce higher alcohols. The study demonstrates how compounds like (3-Benzylpyrrolidin-3-yl)methanol could be instrumental in methanol-based syntheses, particularly in forming complex alcohol structures (Moran et al., 2011).

Hydrogen Transfer in Alcohol and Carbonyl Compounds

Yamakawa et al. (2000) explored a catalytic system that uses chiral amines and ruthenium complexes for hydrogen transfer between alcohols and carbonyl compounds. This highlights the potential role of (3-Benzylpyrrolidin-3-yl)methanol in facilitating such catalytic processes (Yamakawa et al., 2000).

Synthesis of Uranium (VI) Complexes

Spencer et al. (2006) conducted research on the formation of uranium (VI) complexes using similar compounds. This research indicates a potential application of (3-Benzylpyrrolidin-3-yl)methanol in the synthesis and structural elucidation of complex metal-organic frameworks (Spencer et al., 2006).

Synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol

Evans (2007) described the synthesis of compounds similar to (3-Benzylpyrrolidin-3-yl)methanol, highlighting its potential use in organic synthesis, particularly in the creation of specific stereochemical configurations (Evans, 2007).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is a hazard to health. The hazard statements include H302, H315, H318, and H335 .

properties

IUPAC Name

(3-benzylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12(6-7-13-9-12)8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDYYFFDCHUYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Benzylpyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Benzylpyrrolidin-3-yl)methanol
Reactant of Route 2
(3-Benzylpyrrolidin-3-yl)methanol
Reactant of Route 3
(3-Benzylpyrrolidin-3-yl)methanol
Reactant of Route 4
(3-Benzylpyrrolidin-3-yl)methanol
Reactant of Route 5
(3-Benzylpyrrolidin-3-yl)methanol
Reactant of Route 6
(3-Benzylpyrrolidin-3-yl)methanol

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